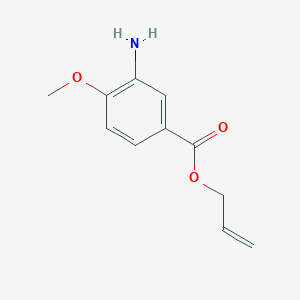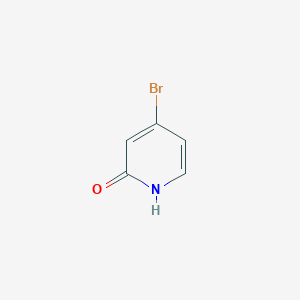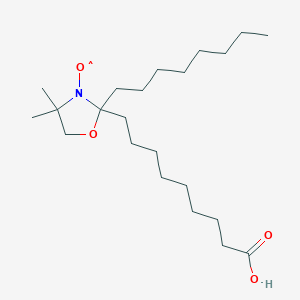
Allyl 3-amino-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 3-amino-4-methoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used as a precursor for the synthesis of other chemicals and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of allyl 3-amino-4-methoxybenzoate is not well understood, but it is believed to interact with cellular components such as proteins and enzymes. This compound has been shown to have a significant impact on cell viability and proliferation, indicating that it may have potential as a therapeutic agent.
Effets Biochimiques Et Physiologiques
Allyl 3-amino-4-methoxybenzoate has been shown to have a range of biochemical and physiological effects. In particular, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, allyl 3-amino-4-methoxybenzoate has been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using allyl 3-amino-4-methoxybenzoate in lab experiments is its relatively simple synthesis method. Additionally, this compound has been studied extensively, and its properties are well understood. However, one limitation of using allyl 3-amino-4-methoxybenzoate is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on allyl 3-amino-4-methoxybenzoate. One potential area of research is the development of new synthetic methods for this compound, which may improve yields and reduce costs. Additionally, further research is needed to better understand the mechanism of action of allyl 3-amino-4-methoxybenzoate and its potential applications in various fields such as medicine and agriculture. Finally, more studies are needed to assess the potential toxicity of this compound and to develop safe and effective methods for its use.
Méthodes De Synthèse
The synthesis of allyl 3-amino-4-methoxybenzoate involves the reaction of 3-amino-4-methoxybenzoic acid with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and requires careful control of reaction conditions to achieve high yields.
Applications De Recherche Scientifique
Allyl 3-amino-4-methoxybenzoate has been studied extensively for its potential applications in various scientific fields. In particular, this compound has been used as a precursor for the synthesis of other chemicals such as pharmaceuticals and agrochemicals. Additionally, allyl 3-amino-4-methoxybenzoate has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
153775-06-5 |
|---|---|
Nom du produit |
Allyl 3-amino-4-methoxybenzoate |
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
prop-2-enyl 3-amino-4-methoxybenzoate |
InChI |
InChI=1S/C11H13NO3/c1-3-6-15-11(13)8-4-5-10(14-2)9(12)7-8/h3-5,7H,1,6,12H2,2H3 |
Clé InChI |
PIWKUUSTDMPIQC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OCC=C)N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OCC=C)N |
Synonymes |
Benzoic acid, 3-amino-4-methoxy-, 2-propenyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)


![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)








